

A Comprehensive Technical Guide on the Physicochemical Properties and Stability of Mequindox Powder

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Compound of Interest

Compound Name: Mequindox

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and stability profile of **Mequindox** powder. **Mequindox** (MEQ) is a synthetic quinoxaline-1,4-dioxide compound utilized as a broad-spectrum antibacterial agent, particularly in veterinary medicine. [1][2] A thorough understanding of its properties is critical for formulation development, quality control, and ensuring its safe and effective application.

Physicochemical Properties

Mequindox is a crystalline powder whose physical and chemical characteristics are foundational to its behavior in formulations and biological systems.

Chemical Identification

Property	Value	Reference
Chemical Name	1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone	[3]
Synonyms	2-Acetyl-3-methylquinoxalinedium-1,4-diolate, 3-Methyl-2-acetyl-N-1,4-dioxyquinoxaline	[4][5]
CAS Number	16915-79-0, 13297-17-1	[4][6]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[3][4][6]
Molecular Weight	218.21 g/mol	[3][4][6]

Physical and Chemical Characteristics

The key physicochemical data for **Mequindox** powder are summarized in the table below. These parameters influence its dissolution, absorption, and formulation strategies.

Property	Value	Notes
Melting Point	142 - 158 °C	Range reflects data from multiple sources, which may vary based on purity and analytical method. [4] [6] [7] [8]
Boiling Point	544.22 °C	This is a predicted value. [4] [8]
Solubility	- DMSO: 100 mg/mL (with sonication) [9] - Slightly Soluble: Dichloromethane, Methanol (with heating) [7] - Formulations: ≥ 2.5 mg/mL in various solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [9]	Mequindox is sparingly soluble in many common solvents, often requiring co-solvents or heat to aid dissolution. [7] [9]
Polymorphism	No specific polymorphic forms are detailed in the reviewed literature. However, polymorphism is a common characteristic of pharmaceutical powders and can significantly impact properties like solubility and stability. [10] [11] Further characterization using techniques like XRD and DSC is recommended for specific batches.	

Particle Size

Data on particle size distribution is not readily available in the public literature. This property is critical for dissolution rates and bioavailability and should be determined experimentally for any formulation development.

Stability of Mequindox Powder

The stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of **Mequindox** is influenced by several environmental factors.

Influence of Temperature

Elevated temperatures can accelerate the degradation of pharmaceutical compounds by increasing the rate of chemical reactions, as described by the Arrhenius equation.^[12] While specific kinetic studies on **Mequindox** powder are not widely published, it is standard practice to store it in controlled temperature environments. One study confirmed that **Mequindox** mixed in animal feed was stable for up to two weeks at room temperature, as verified by HPLC analysis.^[13] However, for long-term storage, cool conditions are advisable to minimize thermal degradation.^{[12][14][15]}

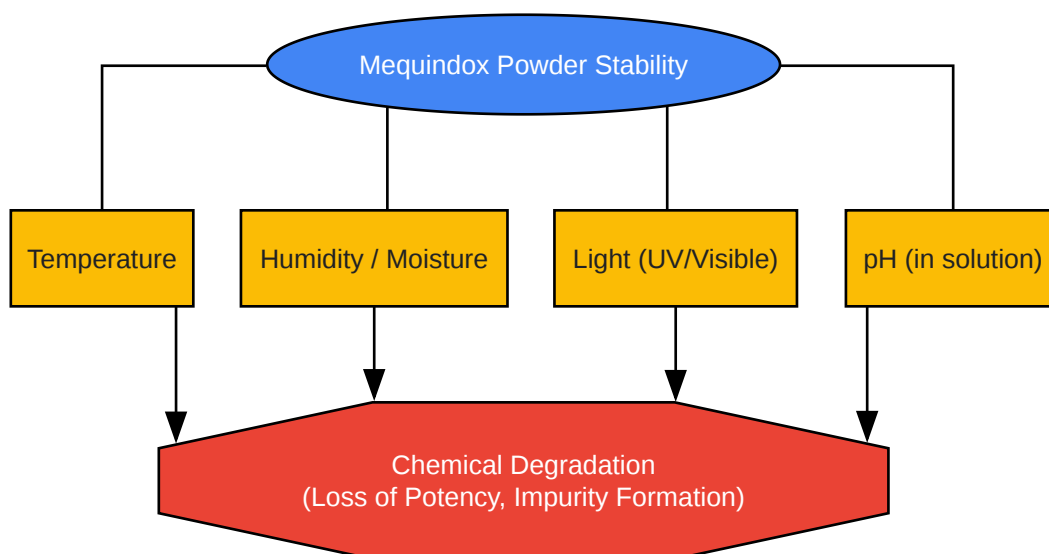
Influence of Humidity

Moisture can act as a reactant in hydrolysis and can also facilitate degradative interactions between the API and excipients.^{[16][17]} High humidity can lead to the absorption of water by the powder, potentially causing physical changes like caking and altering chemical stability.^{[18][19][20]} Therefore, **Mequindox** powder should be stored in well-sealed containers with protection from high humidity.

Photostability

Many pharmaceutical compounds are susceptible to degradation upon exposure to light, particularly UV radiation.^[21] This can lead to the formation of photodegradation products,

which may reduce efficacy or introduce toxicity. Standard photostability testing, as outlined in ICH guideline Q1B, involves exposing the substance to a light source under controlled conditions and analyzing for any changes.[22][23][24] Such testing is necessary to determine if **Mequindox** requires light-resistant packaging.



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Caption: Factors influencing the chemical stability of **Mequindox**.

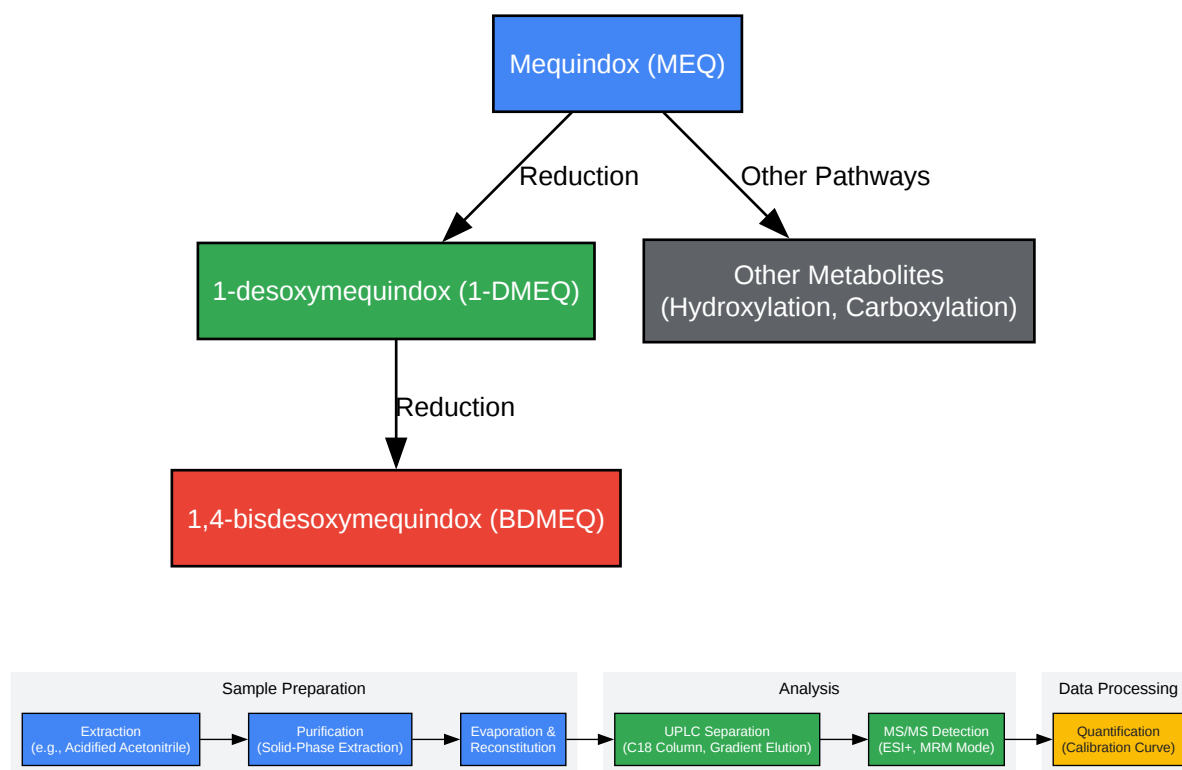
Degradation Pathways and Metabolites

The toxicity and biological activity of **Mequindox** are closely linked to its metabolism and degradation.[25] The primary degradation pathway involves the reduction of the two N-oxide groups. This process can occur both chemically and metabolically in vivo.

Key metabolites and degradation products identified in various studies include:

- 1-desoxy**mequindox** (1-DMEQ): Resulting from the reduction of one N-oxide group.[26][27]
- 1,4-bisdesoxy**mequindox** (BDMEQ): Resulting from the reduction of both N-oxide groups. [26][27]
- Hydroxylated and Carboxylated Metabolites: Further metabolic transformations can occur, leading to a variety of other related compounds.[2][28]

These metabolites are crucial for risk assessment, as they may possess their own toxicological profiles.[13] Studies have shown that **Mequindox** and its metabolites can exhibit genotoxicity. [13][29][30][31]



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